2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE
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Overview
Description
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C22H20N2O6S This compound is known for its unique structural features, which include methoxy groups, a phenylsulfonyl group, and a carbohydrazonoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylsulfonyl hydrazone: This step involves the reaction of phenylsulfonyl chloride with hydrazine to form phenylsulfonyl hydrazone.
Coupling with 2-methoxy-5-nitrobenzaldehyde: The phenylsulfonyl hydrazone is then coupled with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form the intermediate compound.
Reduction and esterification: The intermediate compound undergoes reduction, typically using a reducing agent like sodium borohydride, followed by esterification with 4-methoxybenzoic acid to yield the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group results in an amine .
Scientific Research Applications
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, while the methoxy groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-phenylphenylisothiocyanate: Similar in structure but contains an isothiocyanate group instead of a carbohydrazonoyl linkage.
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Contains a phenylacetyl group instead of a phenylsulfonyl group.
Uniqueness
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its combination of methoxy, phenylsulfonyl, and carbohydrazonoyl groups.
Properties
Molecular Formula |
C22H20N2O6S |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N2O6S/c1-28-18-11-9-17(10-12-18)22(25)30-21-14-16(8-13-20(21)29-2)15-23-24-31(26,27)19-6-4-3-5-7-19/h3-15,24H,1-2H3/b23-15+ |
InChI Key |
JLJMRIUAMGDROC-HZHRSRAPSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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